5,6-Dihydroxyprostaglandin F1a
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87692-41-9 |
|---|---|
Molecular Formula |
C20H36O7 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-5,6-dihydroxyheptanoic acid |
InChI |
InChI=1S/C20H36O7/c1-2-3-4-6-13(21)9-10-14-15(18(24)12-17(14)23)11-19(25)16(22)7-5-8-20(26)27/h9-10,13-19,21-25H,2-8,11-12H2,1H3,(H,26,27)/b10-9+/t13-,14+,15+,16?,17+,18-,19?/m0/s1 |
InChI Key |
SAAOVBGAFHJPIF-NYNACFBQSA-N |
SMILES |
CCCCCC(C=CC1C(CC(C1CC(C(CCCC(=O)O)O)O)O)O)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(C(CCCC(=O)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(C(CCCC(=O)O)O)O)O)O)O |
Other CAS No. |
11000-26-3 |
physical_description |
Solid |
Synonyms |
5,6-DH-PGF1 5,6-dihydroxyprostaglandin F1 |
Origin of Product |
United States |
Elucidation of 5,6 Dihydroxyprostaglandin F1α Biosynthesis and Metabolic Transformations
Precursor Lipid Metabolism: Arachidonic Acid and Epoxyeicosatrienoic Acids (EETs)
The journey to 5,6-Dihydroxyprostaglandin F1α begins with the polyunsaturated fatty acid, arachidonic acid. This lipid is a fundamental component of cell membranes and serves as the primary substrate for the synthesis of a vast array of signaling molecules known as eicosanoids. foodb.cahmdb.ca
Cytochrome P450-Dependent Epoxygenation of Arachidonic Acid
A critical initial step in this pathway is the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. nih.gov These enzymes catalyze the epoxidation of arachidonic acid, inserting an oxygen atom across one of its four double bonds. nih.govmdpi.com This reaction yields four different regioisomers of epoxyeicosatrienoic acid (EET):
5,6-EET
8,9-EET
11,12-EET
14,15-EET
These EETs are lipid mediators that can act as autocrine and paracrine signaling molecules. nih.govnih.gov The formation of EETs is initiated when arachidonic acid is released from membrane phospholipids (B1166683) by the action of phospholipase A2. nih.govwikipedia.org
Enzymatic Hydrolysis of Epoxyeicosatrienoic Acids by Epoxide Hydrolases
The biological activity of EETs is often transient, as they are rapidly metabolized through hydrolysis. wikipedia.org This conversion is primarily carried out by the enzyme soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EPHX2), which is widely distributed in the cytosol of mammalian cells. wikipedia.orgwikipedia.org Microsomal epoxide hydrolase (mEH) can also metabolize EETs, but to a lesser extent than sEH. wikipedia.orgahajournals.org
The hydrolysis of the epoxide group in EETs results in the formation of the corresponding dihydroxyeicosatrienoic acids (DHETs). mdpi.comreactome.org For instance, 5,6-EET is hydrolyzed by sEH to form 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). reactome.orghmdb.ca This conversion generally attenuates the biological activity of the parent EET molecule. nih.govwikipedia.org
Table 1: Key Enzymes in Precursor Lipid Metabolism
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| Cytochrome P450 (CYP) Epoxygenases | Catalyze the epoxidation of arachidonic acid. nih.govmdpi.com | Arachidonic Acid | 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET nih.gov |
| Soluble Epoxide Hydrolase (sEH/EPHX2) | Hydrolyzes EETs to their corresponding diols. wikipedia.orgwikipedia.org | Epoxyeicosatrienoic Acids (EETs) | Dihydroxyeicosatrienoic Acids (DHETs) reactome.org |
| Microsomal Epoxide Hydrolase (mEH/EPHX1) | Contributes to the hydrolysis of EETs. wikipedia.orgahajournals.org | Epoxyeicosatrienoic Acids (EETs) | Dihydroxyeicosatrienoic Acids (DHETs) |
Pathways Leading to 5,6-Dihydroxyprostaglandin F1α Formation
The formation of 5,6-Dihydroxyprostaglandin F1α proceeds from the DHETs generated in the previous metabolic steps, involving specific enzymes and cellular environments.
Role of Specific Tissues and Cellular Compartments (e.g., Ram Seminal Vesicles Microsomes)
Research has highlighted the significant role of ram seminal vesicles in the biosynthesis of prostaglandins (B1171923). nih.govscispace.com The microsomes of these vesicles are a rich source of the enzymes required for these transformations. nih.govcdnsciencepub.com Specifically, ram seminal vesicles have been shown to biosynthesize 5,6-dihydroxyprostaglandin F1α from 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). hmdb.ca This tissue is notable for its high prostaglandin-H-synthase (PHS) activity and lack of monooxygenase activity, making it a valuable model for studying PHS-mediated reactions. nih.gov The reproductive function of enzymes within these vesicles, such as CYP4F21, is linked to the biosynthesis of various prostaglandins that are excreted in semen. nih.gov
Identification of Prostaglandin (B15479496) Endoperoxide Intermediates (e.g., G1 and H1)
The conversion of eicosanoid precursors into prostaglandins involves unstable endoperoxide intermediates. In the classic prostaglandin synthesis pathway, arachidonic acid is converted by prostaglandin endoperoxide H synthases (PGHS) first into prostaglandin G2 (PGG2) and then into prostaglandin H2 (PGH2). researchgate.netresearchgate.net
In the context of the formation of metabolites from 5(6)-epoxyeicosatrienoic acid in ram seminal vesicles, researchers have postulated the existence of analogous epoxyprostaglandin endoperoxide intermediates. nih.govcapes.gov.br These intermediates are proposed to be 5(6)-epoxyprostaglandin G1 and 5(6)-epoxyprostaglandin H1. nih.govcapes.gov.br The formation of prostaglandin E1 metabolites from 5(6)-epoxyeicosatrienoic acid suggests that these epoxy-endoperoxides can be acted upon by enzymes like endoperoxide E isomerase, which requires glutathione (B108866) as a cofactor. nih.gov The conversion of prostaglandin G1 to prostaglandin H1 is a reaction catalyzed by purified prostaglandin endoperoxide synthetase, which requires heme. researchgate.netpnas.org
Catabolism and Further Metabolic Fates of 5,6-Dihydroxyprostaglandin F1α
Information specifically detailing the catabolism and further metabolic fates of 5,6-Dihydroxyprostaglandin F1α is limited. However, the general pathways for prostaglandin degradation provide a likely framework. Prostaglandins are typically rapidly inactivated through enzymatic processes. Key steps often include oxidation of the 15-hydroxyl group, reduction of the 13,14-double bond, and subsequent beta- and omega-oxidation of the acid and alkyl side chains. The resulting metabolites are then typically excreted in the urine. While 5,6-Dihydroxyprostaglandin F1α has been identified in metabolomics studies, its specific breakdown products and the enzymes involved remain an area for further investigation. diva-portal.orgdiva-portal.orgfrontiersin.org
Table 2: Summary of Biosynthetic Steps
| Step | Precursor | Key Enzyme/Tissue | Intermediate/Product |
|---|---|---|---|
| 1 | Arachidonic Acid | CYP Epoxygenases | Epoxyeicosatrienoic Acids (EETs) nih.gov |
| 2 | 5,6-Epoxyeicosatrienoic Acid (5,6-EET) | Soluble Epoxide Hydrolase (sEH) | 5,6-Dihydroxyeicosatrienoic Acid (5,6-DHET) reactome.org |
| 3 | 5,6-Dihydroxyeicosatrienoic Acid (5,6-DHET) | Ram Seminal Vesicle Enzymes | 5,6-Dihydroxyprostaglandin F1α hmdb.ca |
Enzymatic Degradation Pathways
The primary enzymatic pathway for the degradation of many prostaglandins, including those of the F-series, involves oxidation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is ubiquitously expressed in mammalian tissues and plays a critical role in the biological inactivation of prostaglandins. researchgate.net
15-PGDH catalyzes the oxidation of the hydroxyl group at the C-15 position of the prostaglandin molecule to a keto group. researchgate.net This conversion results in the formation of 15-keto-prostaglandins, which generally exhibit significantly lower biological activity than their 15-hydroxy precursors. While direct enzymatic studies on 5,6-dihydroxyprostaglandin F1α are limited, it is highly probable that it undergoes a similar degradation process catalyzed by 15-PGDH, leading to the formation of 15-keto-5,6-dihydroxyprostaglandin F1α. This initial step is often followed by the reduction of the double bond at C13-C14, further modifying the molecule and facilitating its excretion.
Inhibitors of 15-PGDH, such as SW033291, have been shown to increase the levels of prostaglandins like PGE2 by preventing their degradation. mdpi.com This highlights the importance of 15-PGDH in regulating prostaglandin concentrations in tissues.
Influence of Co-factors and Related Compounds on Metabolism (e.g., Glutathione)
The metabolism of prostaglandins can be significantly influenced by the presence of various co-factors and related compounds, with glutathione (GSH) playing a prominent role. Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of GSH to a wide variety of electrophilic compounds, a process crucial for detoxification. wikipedia.org This conjugation makes the substrates more water-soluble, facilitating their removal from the cell. wikipedia.org
While the direct conjugation of glutathione to 5,6-dihydroxyprostaglandin F1α has not been extensively documented, the metabolism of other prostaglandins, such as those of the A-series, is known to involve GST-mediated conjugation. GSTs can constitute a significant portion of cytosolic protein in some mammalian organs and are vital in detoxifying endogenous compounds like peroxidized lipids. wikipedia.org It is plausible that GSTs could play a role in the metabolism of 5,6-dihydroxyprostaglandin F1α or its metabolites, particularly if they undergo oxidation or form electrophilic intermediates. The activity of GSTs is dependent on a steady supply of GSH, which is synthesized by the enzymes gamma-glutamylcysteine (B196262) synthetase and glutathione synthetase. wikipedia.org
Related Metabolites and their Interconversion with 5,6-Dihydroxyprostaglandin F1α
The biosynthesis of 5,6-dihydroxyprostaglandin F1α is linked to the metabolism of other eicosanoids. It is synthesized from 5,6-dihydroxyeicosatrienoic acid (5,6-DHET). hmdb.ca 5,6-DHET itself is a metabolite formed by the hydrolysis of 5,6-epoxyeicosatrienoic acid (5,6-EET), a reaction catalyzed by epoxide hydrolases. hmdb.ca
There is evidence of interconversion between different classes of prostaglandins. For instance, studies have shown that in some tissues, metabolites of prostaglandin F series can be converted to metabolites of the prostaglandin E series. This suggests the possibility of an enzymatic pathway that could convert 5,6-dihydroxyprostaglandin F1α to 5,6-dihydroxyprostaglandin E1, although direct evidence for this specific interconversion is not yet established. The existence of such a pathway would add another layer of complexity to the biological actions of these dihydroxyprostaglandins.
Table of Related Metabolites and their Precursors
| Compound | Precursor/Related Metabolite | Enzyme/Process |
|---|---|---|
| 5,6-Dihydroxyprostaglandin F1α | 5,6-Dihydroxyeicosatrienoic acid (5,6-DHET) | Prostaglandin H synthase pathway |
| 5,6-Dihydroxyeicosatrienoic acid (5,6-DHET) | 5,6-Epoxyeicosatrienoic acid (5,6-EET) | Epoxide hydrolase |
Biological Roles and Mechanistic Insights of 5,6 Dihydroxyprostaglandin F1α in Research Models
Modulatory Effects on Cellular Signaling Cascades
The biological effects of 5,6-DH-PGF1α are initiated by its interaction with cell surface receptors, which triggers a cascade of intracellular events. This signaling is fundamental to its role in modulating cellular behavior.
Receptor-Mediated G-Protein Coupled Signaling Pathways
Eicosanoids, including prostaglandins (B1171923), universally exert their effects by functioning as local signaling molecules that act through receptor-mediated G-protein coupled signaling pathways. foodb.cahmdb.cabiodeep.cn G-protein coupled receptors (GPCRs) are the largest family of membrane proteins responsible for transducing extracellular signals into intracellular responses. nih.gov When a ligand like 5,6-DH-PGF1α binds to its specific GPCR, it induces a conformational change in the receptor. cusabio.com This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G-protein, leading to its activation and dissociation into Gα and Gβγ subunits. cusabio.comberkeley.edu These subunits then modulate the activity of downstream effector proteins. cusabio.com While the specific GPCRs that 5,6-DH-PGF1α interacts with are not fully detailed in available literature, the established mechanism for prostaglandins involves binding to one of several prostanoid receptors (e.g., FP, EP, DP receptors), which then couple to different G-protein subtypes (Gαs, Gαi, Gαq/11) to initiate distinct signaling cascades. cusabio.comresearchgate.net
Downstream Intracellular Events Triggered by 5,6-Dihydroxyprostaglandin F1α
Following GPCR activation, a variety of downstream intracellular events are set in motion. The specific nature of these events depends on the G-protein subtype involved. cusabio.com For instance, Gαs activation stimulates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). cusabio.comberkeley.edu Conversely, Gαi inhibits this process. cusabio.comberkeley.edu The Gαq/11 pathway activates phospholipase C, which generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation. berkeley.edu
These signaling cascades, including the MAPK/ERK pathway, are fundamental in controlling a wide range of cellular processes such as gene transcription, proliferation, and metabolism. wikipedia.org In the context of inflammation, these pathways can lead to the activation of transcription factors like NF-κB, which orchestrates the expression of numerous inflammatory genes. nih.gov While direct studies detailing every step for 5,6-DH-PGF1α are limited, its involvement in arachidonic acid metabolism in hypertensive rats suggests it participates in these well-established signaling networks. frontiersin.orgfrontiersin.org
Involvement in Immune and Inflammatory Responses
5,6-DH-PGF1α has been identified as a participant in the complex interplay of molecules that govern inflammation and immune reactions. foodb.cahmdb.ca Its presence and concentration can change significantly in response to pathological stimuli, indicating a modulatory role.
Regulation of Inflammatory Mediators and Cytokine Production in Animal Models
Prostaglandins are recognized as key regulators of inflammation. researchgate.net Studies in animal models have linked 5,6-DH-PGF1α to inflammatory conditions. In a rat model of chronic bronchitis, metabolomic analysis identified 5,6-dihydroxyprostaglandin F1a as a key differential metabolite, suggesting its involvement in the underlying inflammatory processes of the disease. researchgate.net Similarly, in spontaneously hypertensive rats (SHRs), 5,6-DH-PGF1α was among the top differential metabolites identified when compared to healthy controls, with its metabolic pathway, arachidonic acid metabolism, being significantly implicated. frontiersin.orgfrontiersin.org This pathway is a cornerstone of inflammatory processes, producing various mediators that can either promote or resolve inflammation. frontiersin.org The regulation of inflammatory markers such as TNF-α and IL-6 is a known function of arachidonic acid metabolites. frontiersin.org
| Research Model | Condition | Key Finding Related to 5,6-DH-PGF1α | Associated Mediators/Pathways |
|---|---|---|---|
| Sprague-Dawley Rats | Chronic Bronchitis (Tobacco smoke-induced) | Identified as a differential metabolite in serum, suggesting a role in the disease's metabolic dysfunction. researchgate.net | Arachidonic acid metabolism. researchgate.net |
| Spontaneously Hypertensive Rats (SHRs) | Hypertension | Identified as a key differential metabolite in serum compared to control rats. frontiersin.orgfrontiersin.org | Arachidonic acid metabolism, Linoleic acid metabolism. frontiersin.orgfrontiersin.org |
Impact on Immune Cell Infiltration and Activity in Experimental Inflammation
The infiltration of immune cells into tissue is a hallmark of inflammation. mdpi.comfrontiersin.org These cells, including neutrophils, macrophages, and lymphocytes, are recruited from the bloodstream to sites of injury or infection. primaryimmune.org A study on fatty acid synthase (FASN) in cancer models noted that elevated levels of several fatty acids, including this compound, were associated with immune cell infiltration. researchgate.net This suggests that 5,6-DH-PGF1α may act as a signal contributing to the recruitment or retention of immune cells within an inflammatory microenvironment. The production of prostaglandins at inflammatory sites is known to modulate the local environment, influencing vascular permeability and the expression of adhesion molecules, which are critical steps for immune cell migration. nih.gov
Contributions to Specific Physiological Functions
Beyond a general role in inflammation, 5,6-DH-PGF1α has been associated with several specific physiological and pathophysiological conditions in various research models.
In a study on multiple sclerosis (MS), a chronic inflammatory disease of the central nervous system, this compound was identified as a potential biomarker for disability progression. researchgate.net This finding points to its potential involvement in the neuroinflammatory processes that drive MS pathology. researchgate.net In reproductive biology, metabolomic analysis of the culture medium used for bovine embryo development identified this compound as one of the small molecules released or consumed by the embryos, highlighting its potential role in early developmental processes. animal-reproduction.org Furthermore, studies in beef cattle have detected 5,6-DH-PGF1α in rumen fluid, where its levels were influenced by the temperature of drinking water, suggesting a connection to metabolic and physiological responses to environmental conditions. semanticscholar.org
| Physiological/Pathological Context | Research Model/System | Observed Role or Association of 5,6-DH-PGF1α |
|---|---|---|
| Neuroinflammation / Disease Progression | Human (Multiple Sclerosis Patients) | Identified as a potential biomarker of disability progression. researchgate.net |
| Embryo Development | Bovine Embryo Culture | Metabolite present in the conditioned medium, suggesting a role in early embryo metabolism or signaling. animal-reproduction.org |
| Chronic Respiratory Disease | Rat (Chronic Bronchitis Model) | Altered levels in serum, indicating involvement in the pathophysiology of chronic bronchitis. researchgate.net |
| Cardiovascular Regulation | Rat (Spontaneously Hypertensive) | Differential serum metabolite associated with hypertension. frontiersin.orgfrontiersin.org |
| Ruminant Physiology | Beef Cattle | Detected in rumen fluid, with levels affected by drinking water temperature. semanticscholar.org |
Roles in Reproductive Physiology (e.g., Bovine Embryo Development)
The process of in vitro production exposes bovine embryos to significant oxidative stress. scielo.org.ar Research has shown that reactive oxygen species (ROS) are generated during this process, with levels gradually increasing from the 2-cell stage to the late morula stage. scielo.org.ar This rise in ROS is linked to the embryo's changing metabolism, including an increased uptake of oxygen, glucose, and pyruvate. scielo.org.ar Such an environment, rich in oxidative stress, is conducive to the formation of oxidized lipid derivatives. Given that 5,6-Dihydroxyprostaglandin F1α is an oxidized prostaglandin (B15479496), its presence could serve as a marker for these stressful conditions. While some ROS production is considered necessary for normal cell processes, excessive levels can lead to developmental blocks and cell death. scielo.org.ar Therefore, the appearance of specific oxidized lipids could correlate with the quality and developmental competence of the embryo.
Membrane Stabilization Mechanisms
The concept of membrane stabilization is a known mechanism for anti-inflammatory activity. d-nb.infonih.gov This mechanism involves the protection of cellular and subcellular membranes, such as the lysosomal membrane, from damage induced by harmful stimuli. nih.govspringermedizin.de When lysosomal membranes are destabilized, they release their enzymatic contents, which can cause further tissue damage and perpetuate the inflammatory response. nih.gov Research on various compounds demonstrates that the ability to stabilize the membrane of human red blood cells (HRBC) against heat- or hypotonicity-induced lysis is a reliable indicator of anti-inflammatory potential, as the HRBC membrane is analogous to the lysosomal membrane. d-nb.infospringermedizin.de
While these principles are well-established, specific studies directly investigating 5,6-Dihydroxyprostaglandin F1α as a membrane-stabilizing agent were not identified in the provided research. However, metabolomic research classifies 5,6-Dihydroxyprostaglandin F1α as a fatty acyl. universiteitleiden.nl It is known that the metabolism of fatty acyls can play a role in modulating membrane fluidity, which is crucial for the pro- or anti-inflammatory functions of immune cells like macrophages. universiteitleiden.nl Changes in membrane composition and fluidity can affect its integrity and susceptibility to damage, but a direct mechanistic link between 5,6-Dihydroxyprostaglandin F1α and membrane stabilization requires further specific investigation.
Association with Pathophysiological States in Research Models
Role in Neuroinflammatory Processes and Neurodegeneration in Animal Models (e.g., Multiple Sclerosis)
Neuroinflammation is a key pathological feature in several neurodegenerative diseases, including Multiple Sclerosis (MS), Parkinson's disease, and Alzheimer's disease. frontiersin.orgnih.gov Animal models are crucial for studying these processes. nih.gov For instance, lipopolysaccharide (LPS) can be used to induce neuroinflammation, characterized by the activation of microglia (the resident macrophages of the central nervous system) and increased production of pro-inflammatory cytokines. frontiersin.orgnih.gov In MS models, activated immune cells, including peripheral macrophages and resident microglia, contribute to demyelination and axonal damage. universiteitleiden.nl
A key piece of evidence linking 5,6-Dihydroxyprostaglandin F1α to these processes comes from single-cell metabolomic profiling of human macrophages. universiteitleiden.nl This research identified 5,6-Dihydroxyprostaglandin F1α as a metabolite that is significantly elevated in pro-inflammatory M1-polarized macrophages compared to anti-inflammatory M2 macrophages. universiteitleiden.nl M1 macrophages are known to sustain inflammatory responses through the biosynthesis of fatty acids, which serve as precursors for inflammatory mediators. universiteitleiden.nl Given that the balance between M1 and M2 macrophage phenotypes is central to the progression of inflammatory diseases, the association of 5,6-Dihydroxyprostaglandin F1α with the M1 phenotype suggests its potential role as a biomarker or mediator in neuroinflammatory conditions where these cells are active.
Differential Metabolite Expression in Macrophage Phenotypes
Data from a single-cell mass spectrometry analysis highlighting metabolites with differential levels between M1 (pro-inflammatory) and M2 (anti-inflammatory) macrophages.
| Metabolite | Chemical Class | Associated Phenotype | Fold Change (M1 vs M2) | Significance (p-value) |
|---|---|---|---|---|
| This compound | Fatty Acyls | M1 | 1206.73 | 0.0002 |
| PG 12:0 | Glycerophospholipids | M1 | 92.90 | 0.0001 |
| ST 29:1;O2 | Prenol Lipids | M1 | 1286.36 | 0.0021 |
Based on data from Scholarly Publications Leiden University. universiteitleiden.nl
Links to Lipid Peroxidation and Oxidative Stress Responses
Lipid peroxidation is the oxidative degradation of lipids, a process initiated when reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) within cell membranes. nih.govfrontiersin.orgamegroups.org This event triggers a destructive chain reaction that can compromise membrane integrity and function. frontiersin.orgnih.gov Lipid peroxidation is a well-established indicator of oxidative stress, a state of imbalance between pro-oxidants and antioxidants. amegroups.orgnih.gov The process generates unstable lipid hydroperoxides which then decompose into more stable, but highly reactive, secondary products like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.govnih.gov
The chemical structure of 5,6-Dihydroxyprostaglandin F1α, being a di-hydroxylated derivative of a prostaglandin, inherently points to its origin as a product of oxidation. Prostaglandins themselves are synthesized from PUFAs via enzymatic pathways, but the addition of hydroxyl groups can occur through subsequent oxidative processes, especially under conditions of high ROS levels. Therefore, the presence of 5,6-Dihydroxyprostaglandin F1α can be interpreted as a molecular footprint of ongoing oxidative stress and lipid peroxidation. owlstonemedical.com In biological systems experiencing high metabolic rates or inflammatory challenges, such as in vitro cultured embryos or sites of neuroinflammation, the elevated ROS production creates an environment ripe for such lipid modifications. scielo.org.arbiorxiv.org
Stages of Lipid Peroxidation
The process of lipid peroxidation occurs in three main stages, leading to cellular damage.
| Stage | Description | Key Molecules Involved |
|---|---|---|
| Initiation | A reactive oxygen species (ROS) like a hydroxyl radical (•OH) abstracts a hydrogen atom from a polyunsaturated fatty acid (PUFA), creating a lipid radical (L•). | ROS, PUFA, L• |
| Propagation | The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then attack another PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thus continuing the chain reaction. | L•, O₂, LOO•, LOOH |
| Termination | The chain reaction is terminated when two radicals react with each other to form a stable, non-radical product. | Radical species (e.g., L•, LOO•) |
Based on data from multiple sources on lipid peroxidation mechanisms. nih.govamegroups.orgnih.gov
Modulation of Metabolic Dysregulation in Animal Models (e.g., Silkworm, Embryos)
Metabolic dysregulation is a hallmark of many diseases and can be studied in various animal models. nih.govd-nb.info While no information was found regarding silkworm models, the context of embryo development provides a relevant model for metabolic shifts. The metabolism of a developing embryo is highly dynamic and sensitive to its environment. nih.gov For instance, studies on bovine embryos show that their development involves significant changes in nutrient uptake and a corresponding increase in ROS production, indicating a high metabolic rate that can border on metabolic stress. scielo.org.ar
The link between 5,6-Dihydroxyprostaglandin F1α and metabolic dysregulation is suggested by its strong association with pro-inflammatory M1 macrophages. universiteitleiden.nl These macrophages undergo profound metabolic reprogramming, shifting towards glycolysis to support their inflammatory functions. universiteitleiden.nlfrontiersin.org The presence of 5,6-Dihydroxyprostaglandin F1α in a biological system could therefore indicate a similar shift towards an inflammatory-like metabolic state. In the context of a developing embryo, which is highly susceptible to environmental stressors, the detection of this compound could signal a state of metabolic dysregulation driven by stress, potentially impacting viability and developmental outcomes. nih.govscielo.org.ar Research in other models shows that modulating macrophage activity can restore metabolic balance, highlighting the close link between inflammation and metabolism. frontiersin.org
Advanced Analytical Methodologies for 5,6 Dihydroxyprostaglandin F1α Quantification and Identification in Research
Sample Preparation Strategies for Diverse Biological Matrices
Effective sample preparation is a cornerstone of reliable bioanalysis, designed to isolate, clean up, and concentrate the target analyte from interfering substances present in the matrix. chromatographyonline.com The choice of technique depends on the nature of the biological sample, the analyte's properties, and the subsequent analytical method. chromatographyonline.com
A variety of extraction methods are employed to isolate 5,6-Dihydroxyprostaglandin F1α and related metabolites from diverse biological sources. Common conventional approaches include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). chromatographyonline.comnih.gov
For biofluids such as plasma or serum, a typical first step involves protein precipitation to remove the high abundance of proteins. chromatographyonline.comfrontiersin.org This is often achieved by adding an organic solvent like acetonitrile (B52724). Following centrifugation, the supernatant containing the analyte is collected for further processing. frontiersin.org In one study, serum samples were treated this way, and the resulting residue was reconstituted in a solution of acetonitrile and water before analysis. frontiersin.org
Extraction from more complex solid samples like tissues or feces requires more rigorous homogenization and extraction steps. For instance, analysis of mutton muscle tissue involved homogenization, grinding at low temperatures, ultrasonication, and centrifugation to separate the extract from solid debris. upm.edu.my Similarly, fecal samples from rats were subjected to grinding with beads, low-temperature ultrasonic extraction, and centrifugation to obtain the supernatant for analysis. frontiersin.org For fecal metabolomics in mice, aqueous homogenates were prepared, vortexed, and centrifuged to collect the supernatant. mdpi.com
The analysis of 5,6-Dihydroxyprostaglandin F1α has also been reported in other significant matrices, including cerebrospinal fluid (CSF), urine, and spent cell culture media, highlighting the broad applicability of these analytical techniques. spandidos-publications.commdpi.comthno.org In a study of human embryo metabolism, spent culture media was analyzed, demonstrating the ability to detect metabolic shifts even from minute sample volumes. mdpi.com
Table 1: Summary of Extraction Techniques for 5,6-Dihydroxyprostaglandin F1α from Various Biological Matrices
| Biological Matrix | Extraction Protocol Highlights | Reference |
|---|---|---|
| Serum / Plasma | Protein precipitation (e.g., with acetonitrile), centrifugation, collection of supernatant, reconstitution. | frontiersin.org |
| Feces | Grinding with beads, low-temperature ultrasonic extraction, centrifugation, collection of supernatant. | frontiersin.org |
| Muscle Tissue | Homogenization, grinding, ultrasonication, centrifugation, collection of extract. | upm.edu.my |
| Spent Embryo Culture Media | Direct analysis following collection, demonstrating high sensitivity for low-volume samples. | mdpi.com |
| Cerebrospinal Fluid (CSF) | Analyzed via HPLC-MS in metabolomics studies to identify disease biomarkers. | thno.org |
| Urine | Metabolomic profiling using UPLC/Q-TOF MS to screen for biomarkers. | spandidos-publications.com |
Following initial extraction, further purification is often necessary to remove remaining matrix components that could interfere with chromatographic analysis and mass spectrometric detection. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering effective cleanup and analyte concentration. nih.gov More advanced online techniques, such as turbulent-flow chromatography (TFC), can also be coupled directly to liquid chromatography systems for automated sample processing. nih.gov
For analysis by Gas Chromatography (GC), derivatization is a critical step for non-volatile and polar compounds like prostaglandins (B1171923). This chemical modification process converts the analytes into more volatile and thermally stable forms suitable for GC analysis. For 5,6-Dihydroxyprostaglandin F1α, this typically involves silylation, where active hydrogens in hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. A predicted GC-MS spectrum for a tetrakis(trimethylsilyl) (4 TMS) derivative of 5,6-Dihydroxyprostaglandin F1α highlights the importance of this step for enabling GC-based analysis. hmdb.ca In some metabolomics workflows, a two-step derivatization process is used, involving methoxyamination followed by silylation. mdpi.com
Extraction Techniques from Tissues, Biofluids (e.g., Cerebrospinal Fluid, Urine, Plasma), and Cell Culture Media
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is the most common technique for the analysis of 5,6-Dihydroxyprostaglandin F1α. mdpi.com Reversed-phase HPLC is typically used, where a nonpolar stationary phase is paired with a polar mobile phase.
Several studies have detailed specific HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) conditions. For example, one method utilized a Thermo Accucore aQ RP C18 column with a gradient elution involving water with 0.1% formic acid and a mixture of acetonitrile and isopropanol. thno.org Another UHPLC method employed an HSS T3 column with a mobile phase system consisting of 0.1% formic acid in a water/acetonitrile mixture and an acetonitrile/isopropanol/water mixture. frontiersin.org The inclusion of formic acid in the mobile phase helps to improve peak shape and ionization efficiency for mass spectrometry.
Table 2: Exemplary HPLC and UHPLC Conditions for the Separation of 5,6-Dihydroxyprostaglandin F1α
| Parameter | Condition Set 1 | Condition Set 2 | Reference |
|---|---|---|---|
| Chromatography Type | UHPLC | HPLC | frontiersin.org, thno.org |
| Column | HSS T3 (100 mm × 2.1 mm, 1.8 µm) | Thermo Accucore aQ RP C18 (100 × 2.1 mm, 2.6 µm) | frontiersin.org, thno.org |
| Mobile Phase A | 0.1% formic acid in water/acetonitrile (95/5, v/v) | 0.1% formic acid in MilliQ water | frontiersin.org, thno.org |
| Mobile Phase B | Acetonitrile/isopropanol/water (47.5/47.5/5, v/v/v) with 0.1% formic acid | 89.9% acetonitrile, 10% isopropanol, 0.1% formic acid | frontiersin.org, thno.org |
| Flow Rate | 0.40 mL/min | Not Specified | frontiersin.org, thno.org |
| Column Temperature | 40°C | Not Specified | frontiersin.org, thno.org |
Gas Chromatography, which separates compounds based on their volatility in a gaseous mobile phase, is another powerful technique for metabolite analysis. acs.org As mentioned, its application to 5,6-Dihydroxyprostaglandin F1α requires prior derivatization to increase volatility. mdpi.com
One study identified 5,6-Dihydroxyprostaglandin F1α as part of a metabolomic analysis of a medicinal plant using headspace GC-MS (HS-GC-MS). nih.gov This method involved separating volatile compounds on a VF-WAXms capillary column with helium as the carrier gas. nih.gov The temperature program started at 40°C, ramped up to 230°C, and the total analysis time was relatively short, demonstrating the high-throughput capabilities of modern GC systems. nih.gov
Table 3: Gas Chromatography (GC) Parameters for 5,6-Dihydroxyprostaglandin F1α Analysis
| Parameter | Condition Details (HS-GC-MS) | Reference |
|---|---|---|
| Technique | Headspace Gas Chromatography-Mass Spectrometry | nih.gov |
| Column | VF-WAXms (25 m × 0.25 mm × 0.2 µm) | nih.gov |
| Carrier Gas | Helium (99.999% purity) at 1 mL/min | nih.gov |
| Injection Mode | Splitting mode (10:1) with inlet at 180°C | nih.gov |
| Temperature Program | Hold at 40°C (2 min), ramp to 100°C (5°C/min), ramp to 230°C (15°C/min), hold for 5 min. | nih.gov |
| Derivatization | Generally required for non-volatile prostaglandins (e.g., TMS derivatization). | mdpi.com |
High-Performance Liquid Chromatography (HPLC) Applications
Mass Spectrometry (MS) Detection and Identification
Mass Spectrometry is the definitive technique for the detection and identification of 5,6-Dihydroxyprostaglandin F1α, providing high sensitivity and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments.
When coupled with HPLC, electrospray ionization (ESI) is typically used, which can be operated in either positive or negative ion mode. frontiersin.orgspandidos-publications.com High-resolution mass spectrometers, such as Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap systems, are frequently employed to provide accurate mass measurements, which greatly aids in the confident identification of the compound. frontiersin.orgspandidos-publications.com For instance, the m/z value for the molecular ion of 5,6-dihydroxyprostaglandin F1 has been reported as 389.2517, which corresponds to its chemical formula C₂₀H₃₆O₇. mdpi.comcopernicus.org Tandem mass spectrometry (MS/MS) is also used to generate fragmentation patterns, providing further structural confirmation. frontiersin.org
For GC-MS applications, electron impact (EI) ionization is the standard method. nih.gov The EI source bombards the analyte with high-energy electrons (typically 70 eV), causing predictable and reproducible fragmentation that creates a "fingerprint" mass spectrum useful for library matching and identification. nih.gov
Table 4: Mass Spectrometry (MS) Parameters for the Detection of 5,6-Dihydroxyprostaglandin F1α
| Parameter | LC-MS (Q Exactive HF-X) | GC-MS (Agilent 7000D) | Reference |
|---|---|---|---|
| Ionization Source | Electrospray Ionization (ESI) | Electron Impact (EI) | frontiersin.org, nih.gov |
| Ionization Mode | Positive and Negative | Positive | frontiersin.org, nih.gov |
| Ionization Energy | Not Applicable (ESI) | 70 eV | frontiersin.org, nih.gov |
| Spray Voltage | +3500 V (Positive), -3500 V (Negative) | Not Applicable (EI) | frontiersin.org |
| Mass Analyzer | Orbitrap | Quadrupole | frontiersin.org, nih.gov |
| Scan Range (m/z) | 70–1050 | 30–1000 | frontiersin.org, nih.gov |
| Identified m/z | 389.2517 | Not Specified | mdpi.comcopernicus.org |
Compound Names
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are powerful tools for the analysis of prostaglandins. creative-proteomics.commetwarebio.com These methods combine the separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. creative-proteomics.commetwarebio.com LC separates individual prostaglandins from a complex mixture, which minimizes interference and improves the accuracy of the analysis. metwarebio.com Following separation, the mass spectrometer identifies the compounds based on their unique mass-to-charge ratio. creative-proteomics.com
LC-MS/MS takes this a step further by using multiple stages of mass analysis. This provides more detailed structural information, enhancing the confidence in the identification of specific prostaglandins and their isomers. metwarebio.comnih.gov This technique is known for its high selectivity, sensitivity, and specificity, making it ideal for detecting low levels of target analytes in complex biological matrices like plasma or cell culture supernatants. nih.govresolian.com For instance, an improved LC-MS/MS assay was developed to accurately measure prostaglandins D2 (PGD2) and E2 (PGE2) in biological fluids with a detection limit of 20 pg/mL. nih.gov
The use of isotopically labeled internal standards, such as deuterated versions of the prostaglandins being analyzed, is a common practice to ensure accurate quantification by correcting for any loss of the analyte during sample preparation. nih.govuib.no
Interactive Table: Key Features of LC-MS/MS for Prostaglandin (B15479496) Analysis
| Feature | Description | Reference |
|---|---|---|
| High Sensitivity | Capable of detecting very low concentrations of prostaglandins in complex biological samples. | creative-proteomics.commetwarebio.com |
| High Specificity | Provides unique mass spectra for each prostaglandin, allowing for accurate identification and differentiation from other molecules. | creative-proteomics.comresolian.com |
| Quantitative Accuracy | Enables precise measurement of prostaglandin levels, often through the use of internal standards. | metwarebio.com |
| Structural Elucidation | Tandem MS (MS/MS) provides fragmentation patterns that help to determine the molecular structure of the prostaglandins. | nih.govcreative-proteomics.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of prostaglandins and other metabolites. mdpi.comresearchgate.net This method is particularly suited for volatile and thermally stable compounds. creative-proteomics.com A key difference from LC-MS is that GC-MS often requires a chemical derivatization step to make the prostaglandins more volatile and suitable for gas chromatography. researchgate.netoup.com This process can be laborious but is necessary for successful analysis. nih.gov
GC-MS offers high sensitivity and reproducibility for the quantification of various prostanoids. nih.gov It has been successfully used for the quantitative profiling of arachidonic acid metabolites in various tissues and incubation media, with detection limits in the femtomole range. researchgate.net Despite the need for derivatization, GC-MS remains a powerful tool for comprehensive metabolite profiling. mdpi.com For example, a study on papillary thyroid carcinoma used GC-MS-based metabolomics to identify significant alterations in lipid metabolism, including changes in arachidonic acid, the precursor to prostaglandins. spandidos-publications.com
High-Resolution Mass Spectrometry and Accurate Mass Measurement for Identification Confidence
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which significantly increases the confidence in the identification of unknown compounds. nih.govbruker.com Instead of providing a nominal mass, HRMS can measure the mass of a molecule to several decimal places, allowing for the determination of its elemental composition. This level of accuracy is crucial for distinguishing between molecules that may have the same nominal mass but different chemical formulas.
In the context of prostaglandins, which includes many isomers with the same chemical formula, HRMS is invaluable. acs.org When combined with techniques like liquid chromatography, HRMS allows for the confident identification of specific prostaglandins and their metabolites in complex biological samples. nih.govbruker.com For example, the use of high mass resolving power in an Orbitrap mass spectrometer allows for the necessary accurate mass measurements for formula determination of prostaglandin product ions. acs.org
Metabolomics Approaches for Comprehensive Profiling of 5,6-Dihydroxyprostaglandin F1α and Related Lipids
Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological system. creative-proteomics.com This approach provides a comprehensive snapshot of the metabolic state of an organism and can reveal how it is affected by disease or other perturbations.
Non-targeted and Targeted Metabolomics Strategies
There are two main strategies in metabolomics: non-targeted and targeted. nih.gov
Non-targeted metabolomics aims to measure as many metabolites as possible in a sample to get a broad overview of the metabolome. This approach is often used for hypothesis generation, as it can uncover unexpected changes in metabolic pathways.
Targeted metabolomics , on the other hand, focuses on the quantification of a specific, predefined set of metabolites. nih.gov This approach is hypothesis-driven and offers higher sensitivity and specificity for the analytes of interest.
In the study of prostaglandins, both approaches are valuable. A non-targeted approach might be used to discover novel lipid signaling pathways affected by a particular condition. Following that, a targeted approach could be employed to accurately quantify specific prostaglandins, like 5,6-Dihydroxyprostaglandin F1α, and their metabolites that were identified as significant in the non-targeted study. For instance, targeted metabolomics has been used to identify the cytochrome P450 monooxygenase eicosanoid pathway as a novel therapeutic target in colon tumorigenesis.
Data Processing, Statistical Analysis, and Pathway Enrichment for Biological Interpretation
The large and complex datasets generated by metabolomics studies require sophisticated data processing and statistical analysis to extract meaningful biological insights. creative-proteomics.comnih.gov
Data Processing: Raw data from the mass spectrometer must be pre-processed to remove noise, align peaks, and identify features corresponding to different metabolites. creative-proteomics.com
Statistical Analysis: A variety of statistical methods are used to identify significant differences in metabolite levels between different experimental groups. nih.gov Common techniques include:
Univariate analysis , such as t-tests and ANOVA, to compare individual metabolites. creative-proteomics.comacs.org
Pathway Enrichment Analysis: Once significantly altered metabolites have been identified, pathway enrichment analysis is used to place these findings into a biological context. nih.gov This involves mapping the identified metabolites to known metabolic pathways to see which pathways are most affected. creative-proteomics.comresearchgate.net This can help to generate hypotheses about the underlying biological mechanisms. For example, pathway analysis can reveal alterations in arachidonic acid metabolism, the central pathway for prostaglandin synthesis. frontiersin.org
Interactive Table: Common Statistical and Bioinformatic Tools in Metabolomics
| Tool/Technique | Purpose | Reference |
|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised multivariate analysis to visualize trends and outliers in the data. | creative-proteomics.com |
| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised multivariate analysis to identify variables that are responsible for group separation. | creative-proteomics.com |
| t-tests and ANOVA | Univariate statistical tests to identify significant differences in the levels of individual metabolites between groups. | creative-proteomics.comacs.org |
| Pathway Enrichment Analysis | Maps identified metabolites to known metabolic pathways to understand the biological context of the observed changes. | creative-proteomics.comnih.gov |
Method Validation and Quality Control in Academic Research
To ensure that the results of analytical studies are reliable and reproducible, it is essential to perform thorough method validation and implement robust quality control (QC) procedures. ut.eenih.gov
Method Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. ut.eenih.gov This involves evaluating several key parameters, including:
Selectivity and Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample. resolian.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. resolian.com
Accuracy: The closeness of the measured value to the true value. resolian.com
Precision: The degree of agreement among a series of measurements of the same sample. nih.gov
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably and accurately measured. resolian.com
Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix. resolian.com
Quality Control (QC) involves the routine use of procedures to monitor the performance of an analytical method. thermofisher.com This typically includes the analysis of QC samples, which are samples with known concentrations of the analyte, alongside the unknown samples. thermofisher.com This helps to ensure that the analytical system is performing correctly and that the results are reliable. acs.org The use of standardized protocols and QC measures is crucial for obtaining reliable data that can be compared across different studies and laboratories. thermofisher.com
Investigation of 5,6 Dihydroxyprostaglandin F1α in Experimental Research Models
In Vitro Studies: Cellular and Subcellular Investigations
In vitro models provide a controlled environment to dissect the molecular and cellular functions of specific compounds, removing the systemic complexities of a whole organism.
Primary Cell Culture Systems (e.g., Ram Seminal Vesicles Microsomes, Bovine Oocytes)
Primary cell cultures are sourced directly from tissues and are used for a finite period. They are instrumental in studying cell-specific metabolic pathways.
Microsomal preparations from ram seminal vesicles have been a key in vitro system for elucidating the biosynthesis of prostaglandins (B1171923). Research has shown that these microsomes can synthesize 5,6-DHPGF1α from its precursor, 5,6-dihydroxyeicosatrienoic acid. hmdb.ca This conversion highlights the presence of the necessary enzymatic machinery, such as cyclooxygenases and epoxide hydrolases, within these cells to produce this specific dihydroxy prostaglandin (B15479496). hmdb.cawikipathways.org
In the context of reproductive biology, the metabolic environment of the oocyte is crucial for its developmental competence. Studies involving bovine oocytes and early embryos have identified 5,6-dihydroxyprostaglandin F1α as one of several metabolites present in the system. animal-reproduction.org Its presence suggests a potential role in the complex signaling and metabolic events that govern oocyte maturation and early embryonic development. animal-reproduction.orgmdpi.comnih.gov The table below summarizes findings related to 5,6-DHPGF1α in these primary cell systems.
| Experimental System | Key Finding | Implication |
| Ram Seminal Vesicles Microsomes | Biosynthesis of 5,6-DHPGF1α from 5,6-dihydroxyeicosatrienoic acid demonstrated. hmdb.ca | Confirms the existence of a metabolic pathway for 5,6-DHPGF1α production involving cyclooxygenase and epoxide hydrolase activities. wikipathways.org |
| Bovine Oocytes/Embryos | Identified as a metabolite in the secretome of developing male bovine embryos. animal-reproduction.org | Suggests a role in cellular signaling during oocyte maturation or early embryogenesis. animal-reproduction.orgplos.org |
Immortalized Cell Lines and Reporter Gene Assays
Immortalized cell lines are populations of cells from a multicellular organism that have been modified to proliferate indefinitely, providing a stable and consistent tool for research. nih.govregmednet.commdpi.comfrontiersin.org These cell lines are frequently used in conjunction with reporter gene assays. Reporter gene assays are a powerful tool in drug discovery and for studying gene expression, where the activity of a gene of interest is measured by linking its regulatory elements to a gene that produces a readily detectable protein, such as luciferase or green fluorescent protein (GFP). promega.dethermofisher.comlubio.chpromega.com.au This allows researchers to quantify the activation of specific cellular pathways or transcription factors in response to a stimulus.
A review of the scientific literature did not yield specific studies where immortalized cell lines or reporter gene assays were used to investigate the direct effects or signaling pathways of 5,6-Dihydroxyprostaglandin F1α.
Enzyme Kinetic Studies and Protein Interaction Analysis
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions, providing insights into catalytic mechanisms, substrate affinity (Kₘ), and maximum reaction velocity (Vₘₐₓ). wikipedia.orglibretexts.orgnih.govlibretexts.org Protein interaction analysis aims to identify and characterize the physical contacts between proteins, which are fundamental to virtually all cellular processes. nih.govmdpi.complos.org
In Vivo Animal Models for Physiological and Pathological Research
In vivo animal models are essential for studying complex biological processes in a whole organism, allowing for the investigation of systemic effects and interactions that cannot be replicated in vitro.
Models of Acute and Chronic Inflammation (e.g., Carrageenan-Induced Models)
The carrageenan-induced inflammation model is a standard and widely used preclinical assay for evaluating the activity of anti-inflammatory drugs. Injection of carrageenan, a polysaccharide, into the paw of a rodent induces a biphasic acute inflammatory response. researchgate.net The initial phase involves the release of mediators like histamine (B1213489) and serotonin (B10506), followed by a later phase characterized by the production of prostaglandins and the infiltration of neutrophils. researchgate.netnih.govmiloa.eu This model can also produce systemic inflammatory responses, including an increase in acute-phase proteins like C-reactive protein and pro-inflammatory cytokines such as TNF-α and IL-6. nih.govbrieflands.com
Despite the established role of prostaglandins in the carrageenan-induced inflammatory cascade, a review of the scientific literature did not yield studies specifically investigating the role or effects of 5,6-Dihydroxyprostaglandin F1α within this model.
Models of Neuroinflammation and Neurodegenerative Conditions (e.g., Experimental Autoimmune Encephalomyelitis for MS)
Neuroinflammation is a key feature in the pathology of many neurodegenerative diseases, including multiple sclerosis (MS), Parkinson's disease, and Alzheimer's disease. nih.govmdpi.comfrontiersin.orgmdpi.com This process involves the activation of resident immune cells in the brain, like microglia and astrocytes, and the release of inflammatory mediators. mdpi.com
Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model used to study the inflammatory demyelinating processes of MS. iomcworld.org The model is typically induced in susceptible animals by immunization with myelin-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG), leading to T-cell mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS). iomcworld.orgnih.gov The pathology of EAE involves a complex interplay of pro-inflammatory cytokines like IL-1β, IL-6, and IL-17. iomcworld.org
While prostaglandins are known inflammatory mediators, the specific role of 5,6-Dihydroxyprostaglandin F1α in neuroinflammation or specifically within the EAE model is not well-defined. One study noted 5,6-dihydroxyprostaglandin F1a as a metabolite in a mass spectrometry analysis method that also involved myelin basic protein, a key autoantigen in MS and EAE, suggesting its presence in a relevant biological context. researchgate.net However, direct functional studies of 5,6-DHPGF1α in EAE or other models of neurodegeneration were not identified in the searched literature.
| Animal Model | Description | Pathological Features | Relevance to 5,6-DHPGF1α |
| Carrageenan-Induced Paw Edema | An acute inflammation model induced by injecting carrageenan into a rodent's paw. researchgate.net | Edema, hyperalgesia, neutrophil infiltration, and release of inflammatory mediators including prostaglandins and cytokines (TNF-α, IL-6). nih.govmiloa.eu | No specific studies found investigating the role of 5,6-DHPGF1α in this model. |
| Experimental Autoimmune Encephalomyelitis (EAE) | An inflammatory demyelinating disease model of the CNS, serving as the primary model for multiple sclerosis. iomcworld.orgnih.gov | CNS infiltration of mononuclear cells, demyelination, axonal loss, and production of pro-inflammatory cytokines (IL-1β, IL-17). iomcworld.orgmdpi.com | Identified as a metabolite in a method also analyzing myelin basic protein, but its functional role in EAE has not been elucidated. researchgate.net |
Developmental Biology and Reproductive Animal Models (e.g., Silkworm, Bovine Embryos)
Research into the role of 5,6-Dihydroxyprostaglandin F1α in developmental and reproductive biology has primarily utilized mammalian models, with significant findings emerging from studies on bovine embryos. In contrast, based on available scientific literature, there is no specific research detailing the investigation of 5,6-Dihydroxyprostaglandin F1α in silkworm developmental or reproductive processes.
The investigation in bovine models has centered on metabolomic profiling of the embryo's environment to understand the molecular signaling that occurs during early development. A key study examining the differential release of metabolites from male and female bovine embryos cultured in vitro identified 5,6-Dihydroxyprostaglandin F1α as a significant lipid molecule in this process. The research, which analyzed the spent culture medium of Day-6 morulae developing into Day-7 expanded blastocysts, found that the concentration of 5,6-Dihydroxyprostaglandin F1α was one of several metabolites that differed between male and female embryos. Specifically, its abundance was higher in the culture medium of male embryos, consistent with the generally higher metabolic activity attributed to male blastocysts at this stage.
In a separate but related context, metabolomic analysis of spent culture media from human embryos also identified 5,6-dihydroxyprostaglandin F1α. mdpi.com The study aimed to find molecular markers that could distinguish between euploid (chromosomally normal) and aneuploid (chromosomally abnormal) embryos. mdpi.com Along with another compound, 5,6-dihydroxyprostaglandin F1α was one of only two molecular ions identified that could differentiate the two groups, with its content being increased in the media of aneuploid embryos. mdpi.com This finding suggests a potential link between the prostaglandin's metabolism and embryonic chromosomal status, a critical factor in developmental viability. mdpi.com
Table 1: Differential Metabolite Release in Bovine Embryo Culture
| Metabolite | Metabolite Class | Observed Difference | Research Context | Source |
|---|---|---|---|---|
| 5,6-Dihydroxyprostaglandin F1α | Lipid (Prostanoid) | Higher concentration in male embryo culture medium vs. female. | Metabolomic analysis of spent culture medium from Day-6/7 in vitro-produced bovine embryos. | animal-reproduction.org |
| LysoPC(15:0) | Lipid (Lysophospholipid) | Higher concentration in female embryo culture medium vs. male. | Metabolomic analysis of spent culture medium from Day-6/7 in vitro-produced bovine embryos. | animal-reproduction.org |
| Arginine | Amino Acid | Female embryos depleted significantly more arginine from the medium than males. | Metabolomic analysis of spent culture medium from Day-6/7 in vitro-produced bovine embryos. | animal-reproduction.org |
Ex Vivo and Organ Perfusion Studies
Based on a review of available scientific literature, there are no specific ex vivo or organ perfusion studies that have directly investigated the metabolism, release, or effects of 5,6-Dihydroxyprostaglandin F1α.
Ex vivo and organ perfusion techniques are powerful research tools that bridge the gap between in vitro (cell culture) and in vivo (whole organism) studies. nih.govahajournals.org These methods involve maintaining the viability and function of an isolated organ or tissue in a controlled laboratory environment, allowing for the direct assessment of drug or metabolite effects on organ physiology. nih.govjst.go.jp Studies have utilized organ perfusion to investigate the general effects of other prostaglandins, such as PGE1 and PGF2α, on the function of various organs, including the human eye and corpus luteum. jst.go.jparvojournals.org For example, perfusion of human anterior eye segments has been used to demonstrate that certain prostaglandins can directly increase trabecular meshwork outflow, a key mechanism in regulating intraocular pressure. nih.govarvojournals.org Similarly, perfusion of various animal organs has shown that stimuli like ATP can trigger the de novo synthesis and release of prostaglandin-like substances. ahajournals.org
Despite the application of these techniques to the broader prostaglandin family, specific research focusing on 5,6-Dihydroxyprostaglandin F1α in an ex vivo or organ perfusion setting has not been identified. Such studies would be beneficial to understand its localized effects and metabolism within specific organ systems.
Structure Activity Relationship Sar Studies and Synthetic Analogs of 5,6 Dihydroxyprostaglandin F1α
Design and Synthesis of 5,6-Dihydroxyprostaglandin F1α Derivatives and Analogs
The design and synthesis of derivatives and analogs of 5,6-Dihydroxyprostaglandin F1α often draw from established strategies for other prostaglandins (B1171923), particularly Prostaglandin (B15479496) F1α (PGF1α) and Prostaglandin F2α (PGF2α). A common approach involves the modification of the core cyclopentane (B165970) ring, the two side chains, and the functional groups to probe their impact on biological activity.
A key strategy in the synthesis of prostaglandin analogs is the convergent synthesis approach. This method involves the synthesis of the α-side chain, the ω-side chain, and the cyclopentane core separately, followed by their assembly. This modular approach allows for the efficient generation of a diverse range of analogs by varying the individual building blocks. For instance, a unified synthesis of several prostaglandins has been achieved from a common bicyclic ketone intermediate, which is then elaborated through enzymatic and chemical steps to introduce the desired side chains. rsc.org
One area of focus has been the synthesis of 13,14-dihydro prostaglandin F1α analogues. nih.govnih.gov These compounds, which lack the double bond between carbons 13 and 14, have been shown to be potent and selective ligands for the human FP receptor. nih.govnih.gov The synthesis of these analogs often involves the construction of a common intermediate that can be diversified. For example, a two-step, three-component process has been utilized to build a key intermediate for 3-hetero-13,14-dihydro prostaglandin F1α analogues. nih.gov The synthesis of the ω-side chain in an enantiopure form is often a critical step, which can be achieved using techniques like Jacobsen's (salen)Co-catalyzed kinetic resolution of a terminal epoxide. nih.gov
Another synthetic strategy involves the use of solid-phase synthesis, which allows for the parallel creation of a library of compounds. This has been demonstrated in the synthesis of 5,6-disubstituted pyrimidinone and pyrimidindione derivatives, showcasing the potential for high-throughput synthesis of prostaglandin analogs. arkat-usa.org
The table below summarizes some of the synthetic approaches used for prostaglandin analogs, which are applicable to the synthesis of 5,6-Dihydroxyprostaglandin F1α derivatives.
| Synthetic Approach | Description | Key Features | Relevant Compounds |
| Convergent Synthesis | Separate synthesis of key structural fragments (side chains, core) followed by assembly. | Modular, allows for diversity. | Prostaglandins F1α, F2α, and their analogs. rsc.orgacs.org |
| 13,14-Dihydro Analogs | Saturation of the C13-C14 double bond. | Potent and selective FP receptor ligands. nih.govnih.gov | 13,14-dihydro PGF1α analogues. nih.govnih.gov |
| 3-Hetero Analogs | Introduction of a heteroatom (e.g., oxygen, nitrogen) in the α-side chain. | Modifies physicochemical properties and potential for new interactions. | 3-hetero-13,14-dihydro PGF1α analogues. nih.gov |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support. | Suitable for creating libraries of analogs for screening. arkat-usa.org | Pyrimidinone and pyrimidindione derivatives. arkat-usa.org |
Assessment of Structural Modifications on Biological Activity and Receptor Binding
The biological activity of 5,6-Dihydroxyprostaglandin F1α and its analogs is primarily mediated through their interaction with specific prostanoid receptors, with the FP receptor being a key target. The assessment of how structural modifications impact this interaction is crucial for understanding the SAR.
Receptor binding assays are a fundamental tool in this assessment. merckmillipore.comnih.govmerckmillipore.com These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of a synthetic analog to displace the radiolabeled ligand provides a measure of its binding affinity (Ki or IC50 value). For instance, in the study of 13,14-dihydro PGF1α analogues, competitive binding assays using the human FP receptor were employed to determine the binding affinity of the newly synthesized compounds. nih.gov
Structural modifications at various positions of the prostaglandin scaffold can have profound effects on receptor binding and selectivity. For example, the removal of the C13-C14 double bond in PGF2α to give 13,14-dihydro analogs can lead to increased selectivity for the FP receptor over other prostaglandin receptors. nih.gov This suggests that the flexibility and conformation of the ω-side chain are important determinants of receptor interaction.
The introduction of heteroatoms in the α-side chain, as in the 3-hetero-13,14-dihydro PGF1α analogues, can also influence biological activity. nih.gov These modifications can alter the polarity and hydrogen bonding capacity of the molecule, potentially leading to different interactions with the receptor binding pocket.
The following table summarizes the effects of some key structural modifications on the biological activity of prostaglandin analogs, providing insights into the potential SAR of 5,6-Dihydroxyprostaglandin F1α.
| Structural Modification | Effect on Biological Activity | Receptor Interaction |
| Saturation of C13-C14 double bond | Increased selectivity for FP receptor. nih.gov | Alters conformation of the ω-side chain, potentially improving fit in the FP receptor binding site. nih.gov |
| Introduction of heteroatoms in the α-chain | Can modulate potency and selectivity. nih.gov | Alters polarity and hydrogen bonding, leading to new interactions with receptor residues. nih.gov |
| Modification of the C1 carboxyl group | Can affect metabolic stability and potency. google.com | The carboxylate group is a key interaction point with the receptor. |
| Substitution on the cyclopentane ring | Can influence overall conformation and receptor fit. | The orientation of the side chains is critical for receptor activation. |
Stereochemical Considerations in 5,6-Dihydroxyprostaglandin F1α Bioactivity
Stereochemistry plays a paramount role in the biological activity of prostaglandins. The specific three-dimensional arrangement of the hydroxyl groups and the side chains on the cyclopentane ring, as well as the stereochemistry of the chiral centers in the side chains, are critical for receptor recognition and activation.
The synthesis of prostaglandins and their analogs requires precise control of stereochemistry. uj.ac.zarsc.org Enantiomerically pure starting materials, such as those derived from carbohydrates like D-Glucose, can be used to construct the chiral core of the prostaglandin molecule. uj.ac.za Biocatalytic methods, employing enzymes like ketoreductases and Baeyer-Villiger monooxygenases, have also proven to be highly effective in achieving stereoselective synthesis of prostaglandin intermediates. rsc.org These enzymatic transformations often proceed with high enantiomeric excess and under mild conditions. rsc.org
The importance of stereochemistry is evident in the differential activities of various prostaglandin isomers. For example, the natural configuration of the hydroxyl groups at C9, C11, and C15 in PGF2α is essential for its potent activity at the FP receptor. Any alteration in the stereochemistry at these positions can lead to a significant loss of activity.
For 5,6-Dihydroxyprostaglandin F1α, the stereochemistry at the newly introduced hydroxyl groups at C5 and C6 would be an additional critical factor influencing its biological profile. The relative orientation of these hydroxyl groups, both to each other and to the rest of the molecule, will dictate how the molecule presents itself to the receptor binding pocket. The synthesis of specific stereoisomers of 5,6-Dihydroxyprostaglandin F1α and their subsequent biological evaluation would be necessary to fully elucidate the stereochemical requirements for its activity.
The table below highlights the importance of stereochemistry in prostaglandin bioactivity.
| Stereochemical Feature | Importance |
| Cyclopentane Ring Substituents | The cis relationship of the two hydroxyl groups on the cyclopentane ring and the trans relationship of the two side chains are crucial for the canonical prostaglandin structure and activity. |
| Side Chain Chiral Centers | The stereochemistry of the hydroxyl group at C15 in the ω-side chain is a major determinant of biological activity. |
| Stereospecific Synthesis | The use of chiral synthons and stereoselective reactions is essential to produce biologically active prostaglandins. rsc.orguj.ac.za |
Biomarker Potential of 5,6 Dihydroxyprostaglandin F1α in Animal Models and Pre Clinical Research
Utility as a Surrogate Marker for Disease Progression or Pathological States (e.g., Multiple Sclerosis in animal models)
In the realm of neuroinflammatory and neurodegenerative diseases, there is a critical need for biomarkers that can act as surrogates for disease activity and progression. Pre-clinical animal models are the primary platform for identifying and validating such markers before they can be considered for human studies.
Detailed research findings indicate that certain metabolites can signal the advancement of disease. For instance, in studies of multiple sclerosis (MS), a chronic autoimmune disease of the central nervous system, specific molecules in the cerebrospinal fluid (CSF) have been identified as potential indicators of disease progression. nih.gov One notable study pinpointed 5,6-DH-PGF1α, alongside other metabolites and proteins, as a potential biomarker for disability progression in MS patients. nih.gov In this research, elevated levels of 5,6-DH-PGF1α were associated with the transition from the relapsing-remitting (RRMS) to the secondary progressive (SPMS) phase of the disease, which is characterized by a steady worsening of symptoms. nih.gov
While this initial finding was in human patients, it provides a strong rationale for the use of 5,6-DH-PGF1α as a surrogate marker in pre-clinical animal models. The most common animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE), which mimics many of the inflammatory and demyelinating features of the human disease. nih.govnih.gov Monitoring levels of 5,6-DH-PGF1α in the CSF or plasma of EAE models could offer a quantitative measure of neuroinflammation and disease severity, allowing researchers to track the pathological state and assess the efficacy of novel therapeutic agents in a pre-clinical setting. The use of such a biomarker could help refine these animal models and improve their translational validity for human MS. nih.govahajournals.org
Table 1: Research Highlighting 5,6-Dihydroxyprostaglandin F1α as a Potential Surrogate Marker
| Research Focus | Model/System | Key Finding Related to 5,6-DH-PGF1α | Implication for Pre-clinical Research | Reference |
|---|---|---|---|---|
| Biomarker discovery for Multiple Sclerosis progression | Human CSF (RRMS vs. SPMS patients) | Identified as a potential biomarker for disability progression, with levels differing between disease stages. | Provides a strong basis for monitoring 5,6-DH-PGF1α in EAE animal models as a surrogate endpoint for disease activity and therapeutic response. | nih.gov |
| General Animal Models for MS | Experimental Autoimmune Encephalomyelitis (EAE) in rodents | EAE is the most widely used model for studying the pathogenesis of MS and for developing therapies. | The model is suitable for validating biomarkers like 5,6-DH-PGF1α to track neuroinflammation and demyelination. | nih.gov |
Monitoring of Metabolic Perturbations in Experimental Systems
Metabolic diseases, such as metabolic syndrome and type 2 diabetes, are characterized by profound alterations in the body's energy utilization and storage. Animal models are critical for dissecting the complex pathways that become dysregulated. d-nb.infoscielo.br Prostaglandins (B1171923), including 5,6-DH-PGF1α, are deeply involved in the signaling cascades that regulate metabolic processes, and their measurement can serve as an effective way to monitor metabolic health and disease in experimental settings. nih.govnih.gov
Research in various animal models has established a clear link between the prostaglandin (B15479496) pathway and metabolic dysfunction. For example, studies in mice have shown that prostaglandins produced in the hypothalamus are crucial for regulating systemic glucose metabolism. nih.gov In a mouse model of metabolic syndrome, the induction of prostaglandin D2 synthase in fat tissue was shown to be a key factor in the development of increased fat mass and insulin (B600854) resistance. ahajournals.org Furthermore, investigations into a type 2 diabetic mouse model revealed that disordered gastric motility was a consequence of excessive prostaglandin signaling. nih.gov
A metabolomics study investigating hypertension in spontaneously hypertensive rats (SHR), a model that exhibits a key feature of metabolic syndrome, identified decreased levels of 5,6-dihydroxyprostaglandin F1a as part of the metabolic signature. nih.gov This finding suggests that monitoring the levels of this specific prostaglandin can provide insights into the metabolic perturbations associated with cardiovascular components of metabolic disease. By tracking 5,6-DH-PGF1α in such experimental systems, researchers can gain a clearer understanding of the metabolic state, identify mechanisms of disease, and evaluate the metabolic impact of new treatments.
Table 2: Research Linking Prostaglandins to Metabolic Perturbations in Animal Models
| Experimental System/Model | Metabolic Perturbation Studied | Finding Related to Prostaglandin Pathway | Relevance for Monitoring | Reference |
|---|---|---|---|---|
| Mouse Model | Systemic Glucose Metabolism | Prostaglandins produced in the hypothalamus are critical for controlling peripheral glucose metabolism. | Prostaglandin levels can reflect the central regulation of glucose homeostasis. | nih.gov |
| Mouse Model of Metabolic Syndrome | Obesity and Insulin Resistance | Upregulation of prostaglandin D2 synthase in adipocytes leads to features of metabolic syndrome. | Specific prostaglandin pathway components are markers of adipose tissue dysfunction. | ahajournals.org |
| Type 2 Diabetic Mouse Model (Lepob) | Diabetic Gastric Motility Disorders | Disordered gastric pacemaker and contractile activity is linked to excessive prostaglandin signaling. | Prostaglandin levels may indicate the severity of diabetic complications affecting the gastrointestinal tract. | nih.gov |
| Spontaneously Hypertensive Rats (SHR) | Hypertension | Decreased levels of this compound were part of the metabolic signature in this model. | 5,6-DH-PGF1α can serve as a specific metabolite marker for perturbations in this experimental system. | nih.gov |
Integration with Multi-Omics Data for Comprehensive Biomarker Discovery in Research
The complexity of biological systems requires analytical approaches that can integrate information from multiple levels of biological organization. Multi-omics, which combines data from genomics, proteomics, transcriptomics, and metabolomics, offers a powerful strategy for discovering comprehensive and robust biomarkers. uni-konstanz.defrontiersin.org 5,6-Dihydroxyprostaglandin F1α, as a key metabolite, plays a valuable role when its measurement is integrated into these larger datasets.
The utility of this integrated approach is well-demonstrated in the study of multiple sclerosis. Research has shown that relying on a single biomarker is often insufficient to capture the multifaceted nature of the disease. nih.gov By combining metabolomics data, which included 5,6-DH-PGF1α, with proteomics and advanced imaging data (from MRI), researchers were able to create a much more powerful model to distinguish between different stages of MS. nih.gov This integrated analysis revealed that the combination of changes in metabolites like 5,6-DH-PGF1α, proteins such as myelin basic protein, and structural changes in the brain provided a more accurate and holistic view of the disease state than any single data type alone. nih.gov
In pre-clinical research, this multi-omics strategy is invaluable. By measuring metabolites like 5,6-DH-PGF1α alongside changes in gene expression, protein levels, and lipids in animal models, scientists can construct detailed molecular maps of disease processes. This comprehensive view helps to identify not just individual markers, but entire pathways and networks that are dysregulated, leading to the discovery of more effective and targeted therapeutic strategies. uni-konstanz.de The integration of 5,6-DH-PGF1α data into multi-omics frameworks is a key step toward a more complete understanding of disease pathophysiology in a research context.
Table 3: Integration of 5,6-Dihydroxyprostaglandin F1α in Multi-Omics Research
| Research Area | Omics Data Types Integrated | Role of 5,6-DH-PGF1α | Advantage of Integration | Reference |
|---|---|---|---|---|
| Multiple Sclerosis Phenotyping | Metabolomics, Proteomics, MRI Imaging Data | A key metabolite marker whose levels were combined with protein and imaging markers. | Created a condensed set of biomarkers that could better distinguish between relapsing-remitting and secondary progressive MS. | nih.gov |
| General Biomarker Discovery | Genomics, Transcriptomics, Proteomics, Metabolomics | Contributes to the metabolome dataset, representing downstream functional outputs of cellular processes. | Provides a comprehensive view of biological systems, identifies dysregulated pathways, and facilitates the discovery of robust biomarker panels. | uni-konstanz.de |
| Inflammatory Bowel Disease (IBD) Research | Metagenomics, Metabolomics | While not explicitly named, this type of metabolite would be a target in the metabolomics analysis. | Linking gut microbiome data (metagenomics) with host metabolic profiles (metabolomics) can reveal how microbial activity influences host health and disease. | frontiersin.org |
Future Research Directions and Emerging Avenues for 5,6 Dihydroxyprostaglandin F1α
Unraveling Novel Biological Targets and Receptor Interactions
A primary future goal in 5,6-DH-PGF1α research is the definitive identification of its specific biological targets and receptors. Prostaglandins (B1171923) typically exert their effects by binding to G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that trigger intracellular signaling cascades. thno.orghmdb.ca While the general mechanism for prostanoids involves local action through receptor-mediated G-protein linked signaling pathways, the specific receptors that recognize 5,6-DH-PGF1α remain unknown. hmdb.ca
Future investigations will likely employ a combination of ligand-binding assays, receptor cloning, and computational modeling to de-orphanize the receptor for 5,6-DH-PGF1α. Understanding the structural basis of this interaction, similar to what has been achieved for the prostaglandin (B15479496) F2α (PGF2α) receptor, will be crucial. nih.gov For instance, detailed structural studies using techniques like cryo-electron microscopy could reveal the specific amino acid residues and domains involved in binding 5,6-DH-PGF1α, providing a roadmap for the development of selective agonists and antagonists. nih.gov The Cosmetic Ingredient Review panel has also highlighted the need for information on potential receptors and binding potency for prostaglandin analogues, underscoring the importance of this research area. cir-safety.org Identifying these targets is a critical step toward understanding the compound's mechanism of action and its therapeutic potential.
Exploring Interplay with Other Lipid Mediators and Signaling Molecules
5,6-DH-PGF1α does not function in isolation. It is a product of the arachidonic acid cascade, a complex metabolic network that produces a wide array of bioactive lipids, including other prostaglandins, thromboxanes, and leukotrienes. foodb.cacaymanchem.com The enzymes within this cascade are highly interconnected, and the inhibition of one branch can lead to the shunting of precursors towards other pathways, altering the balance of signaling lipids. caymanchem.com This crosstalk is a key area for future research.
Studies are beginning to shed light on the contexts in which 5,6-DH-PGF1α levels are modulated alongside other eicosanoids. For example, a study on intestinal aging in mice found that exercise influenced the levels of several eicosanoids, including 5,6-DH-PGF1α, lipoxin A4, and prostaglandin G2. mdpi.com Similarly, metabolomic analysis of spontaneously hypertensive rats identified 5,6-DH-PGF1α as one of several differential metabolites. frontiersin.orgfrontiersin.org
Future research should focus on mapping these interactions more comprehensively. Investigating how 5,6-DH-PGF1α signaling intersects with other major pathways, such as those activated by serotonin (B10506) or other neurotransmitters, could reveal novel regulatory mechanisms. nih.gov A deeper understanding of this interplay is essential, as the net biological effect of 5,6-DH-PGF1α likely depends on the concurrent signaling landscape of other lipid mediators. caymanchem.com
Advancements in Quantitative and Spatially Resolved Analytical Techniques
Progress in understanding the roles of 5,6-DH-PGF1α is intrinsically linked to advancements in analytical chemistry. The ability to accurately quantify and localize this low-abundance lipid in complex biological matrices is paramount.
Mass spectrometry (MS)-based methods, particularly liquid chromatography-mass spectrometry (LC-MS), have become the gold standard for eicosanoid analysis due to their sensitivity and selectivity. researchgate.net Various LC-MS methods have been developed for the comprehensive profiling of eicosanoids in human samples. researchgate.netmdpi.com Predicted mass spectrometry data for 5,6-DH-PGF1α is available, which can guide the development of targeted quantitative assays. nih.gov
A significant frontier in this field is the move towards spatially resolved analysis. caymanchem.com Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the distribution of molecules, including lipids, directly in tissue sections. caymanchem.com This approach can provide invaluable insights into the localized synthesis and action of 5,6-DH-PGF1α within specific cellular niches, which cannot be achieved with traditional homogenization techniques that result in the loss of spatial information.
| Analytical Technique | Application for 5,6-DH-PGF1α Research | Key Advantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis in biological fluids (plasma, CSF) and tissue homogenates. | High sensitivity and specificity for complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of prostaglandins. | Established method for certain prostaglandin classes. |
| Mass Spectrometry Imaging (MSI) | Spatially resolved localization within tissue sections. | Provides information on local synthesis and action. |
| Immunoassays | Detection and quantification using specific antibodies. | Can be used for high-throughput screening. |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To dissect the functional roles of 5,6-DH-PGF1α, researchers will need to utilize and develop sophisticated biological models. In vivo studies in model organisms will continue to be important for understanding the compound's systemic effects in the context of a whole organism.
A particularly promising area is the use of organoid models. Organoids are three-dimensional, self-organizing structures derived from stem cells that mimic the architecture and function of an organ. plos.org These models provide a more physiologically relevant system than traditional two-dimensional cell cultures and are amenable to genetic manipulation and high-throughput screening. researchgate.net For instance, intestinal organoids are being used to study lipid metabolism and the effects of mutations. diva-portal.org Human intestinal organoid models have also been used to investigate the impact of human milk oligosaccharides on inflammation and lipid metabolism. nih.gov Developing organoid systems that recapitulate diseases where 5,6-DH-PGF1α is implicated, such as neuroinflammatory conditions or cardiovascular diseases, will be a powerful tool for mechanistic studies.
| Model System | Application for 5,6-DH-PGF1α Research |
| Mouse Models | Studying systemic effects in hypertension and aging. mdpi.comfrontiersin.org |
| Cell-based Assays | Screening for receptor binding and downstream signaling. |
| Organoids | Modeling disease states and studying cell-type specific effects in a 3D environment. plos.orgnih.gov |
Potential for Pre-clinical Therapeutic Target Identification
A major driving force for future research into 5,6-DH-PGF1α is its potential as a biomarker and therapeutic target. Preclinical research is the crucial first step in the drug discovery pipeline, where potential treatments are investigated in non-human systems to gather essential data before any human trials can begin. thno.orgnih.gov
Several studies have already highlighted the potential of 5,6-DH-PGF1α in this regard. Metabolomic studies of cerebrospinal fluid in patients with multiple sclerosis (MS) have identified 5,6-DH-PGF1α as a potential biomarker for monitoring the progression of the disease. Elevated levels of this prostaglandin, along with other molecules, were associated with a worse disease course, suggesting its involvement in the underlying pathology. thno.orgresearchgate.netnih.gov
These findings open the door for preclinical studies to validate 5,6-DH-PGF1α as a diagnostic or prognostic marker. Furthermore, if its role in disease progression is confirmed, its signaling pathway could become a target for novel therapeutic interventions. Future preclinical research will involve using the advanced in vitro and in vivo models described above to test whether modulating the levels or activity of 5,6-DH-PGF1α can alter disease outcomes. This could involve developing small molecule inhibitors or receptor antagonists to block its effects in models of neuroinflammation or other relevant conditions.
Q & A
Q. How can researchers validate antibodies for immunohistochemical detection of 5,6-Dihydroxyprostaglandin F1α?
- Methodological Answer : Perform blocking experiments with excess antigen to confirm signal specificity. Compare staining patterns with LC-MS/MS data from adjacent tissue sections. Use tissue microarrays containing positive (e.g., inflamed tissue) and negative controls (e.g., COX-2 inhibitors pre-treated samples) .
Integration with Multi-Omics Approaches
Q. What bioinformatics tools integrate 5,6-Dihydroxyprostaglandin F1α data with transcriptomic or proteomic datasets?
- Methodological Answer : Use platforms like MetaboAnalyst 5.0 for pathway enrichment analysis, linking prostaglandin levels to differentially expressed genes (e.g., PTGS2 or AKR1C3). Weighted gene co-expression network analysis (WGCNA) identifies modules of genes/proteins correlated with 5,6-Dihydroxy-PGF1α, highlighting upstream regulators (e.g., NF-κB) .
Q. How can machine learning predict the physiological impact of 5,6-Dihydroxyprostaglandin F1α based on its concentration gradients?
- Methodological Answer : Train random forest or gradient-boosting models using features like prostaglandin levels, cytokine profiles, and clinical metadata. SHapley Additive exPlanations (SHAP) values quantify variable importance, while receiver operating characteristic (ROC) curves assess predictive accuracy for outcomes like disease remission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
